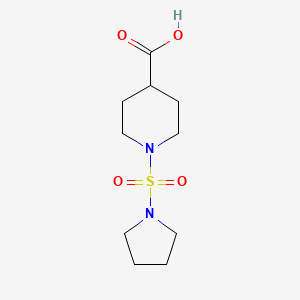1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid
CAS No.: 1042640-02-7
Cat. No.: VC8042020
Molecular Formula: C10H18N2O4S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1042640-02-7 |
|---|---|
| Molecular Formula | C10H18N2O4S |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H18N2O4S/c13-10(14)9-3-7-12(8-4-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14) |
| Standard InChI Key | YHODIZGTXCZTBP-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a piperidine core (a six-membered amine ring) with two key substituents:
-
A carboxylic acid group at the 4-position, enabling hydrogen bonding and ionic interactions.
-
A pyrrolidin-1-ylsulfonyl group at the 1-position, contributing to steric bulk and electrophilic reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 262.33 g/mol | PubChem |
| SMILES Notation | C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)O | PubChem |
| Topological Polar Surface Area | 77.92 Ų | PubChem |
Spectroscopic Data
-
NMR: The -NMR spectrum (PubChem ) reveals signals for the piperidine protons (δ 1.5–3.5 ppm), pyrrolidine ring protons (δ 3.0–3.8 ppm), and carboxylic acid proton (δ 12.1 ppm).
-
Mass Spectrometry: APCI-MS shows a molecular ion peak at 263.1 [M+H] .
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is typically synthesized via a multi-step protocol involving sulfonylation and cyclization reactions. A representative method includes:
-
Sulfonylation: Reaction of piperidine-4-carboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) .
-
Purification: Recrystallization from water-DMF mixtures yields the final product .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/Water (1:3) | 64–78% |
| Temperature | 150°C (sealed tube) | — |
| Catalyst | Triethylamine | — |
Industrial-Scale Production
Industrial synthesis emphasizes cost-effective scaling, often using continuous flow reactors to enhance efficiency and purity. Challenges include managing exothermic reactions during sulfonylation and minimizing byproducts like sulfonic acid derivatives.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., DMF, DMSO) but poorly soluble in water (0.5 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or alkaline conditions due to the sulfonyl group .
Thermodynamic Properties
Mechanism of Action
The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Tyr216 in AKR1C3), while the carboxylic acid stabilizes the enzyme-inhibitor complex via ionic interactions .
Applications in Scientific Research
Medicinal Chemistry
-
Drug Development: Serves as a scaffold for non-carboxylate inhibitors to bypass carrier-mediated transport issues .
-
Protease Studies: Used to probe the substrate specificity of sulfonamide-processing enzymes .
Material Science
Functionalization of the carboxylic acid group enables incorporation into polymers for pH-responsive materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume